O-phenylhydroxylamine
Description
Significance in Contemporary Organic Chemistry
In modern organic chemistry, O-phenylhydroxylamine is recognized as a versatile synthetic precursor. ontosight.ai Its utility is particularly prominent in the synthesis of complex molecules, including pharmaceuticals and other bioactive compounds. ontosight.aiontosight.ai The inherent reactivity of its hydroxylamine (B1172632) functional group allows for its strategic incorporation into larger molecular frameworks. ontosight.ai
A significant application of this compound is in the transformation of aldehydes into nitriles and cyanohydrins. nsf.gov The use of this compound hydrochloride provides an efficient method for this conversion, especially in aqueous solutions, making it suitable for water-soluble substrates such as carbohydrates. nsf.govnih.gov This reaction proceeds via the formation of an oxime intermediate, which subsequently eliminates phenol (B47542) to yield the desired product. nsf.gov
The table below illustrates the efficacy of this compound in converting various aldehyde substrates.
| Aldehyde Substrate | Product Type | Yield (%) |
| D-Ribose | Cyanohydrin | 94 |
| D-Xylose | Cyanohydrin | 98 |
| D-Glucose | Cyanohydrin | 90 |
| 4-Methoxybenzaldehyde | Nitrile | 99 |
| Cinnamaldehyde | Nitrile | 63 |
| N-Boc-4-piperidine-acetaldehyde | Nitrile | 60 |
| This table is based on data from Cheewawisuttichai et al., 2021. nsf.govnih.gov |
Beyond these applications, this compound and its derivatives are employed in biochemical research, including protein modification studies and enzyme assays, which contribute to a deeper understanding of protein structure and function. ontosight.ai
Historical Context of Major Discoveries and Rearrangements
The chemistry of phenylhydroxylamines has been a subject of scientific inquiry since the late 19th century. A foundational discovery in this area is the Bamberger rearrangement , named after the German chemist Eugen Bamberger, who first reported it in 1894. wikipedia.orgqmul.ac.uk This reaction involves the acid-catalyzed rearrangement of N-phenylhydroxylamines to form 4-aminophenols. wikipedia.org The accepted mechanism for this rearrangement proceeds through the protonation of the hydroxylamine, leading to the formation of a nitrenium ion intermediate that is subsequently attacked by water. wikipedia.org
Initial synthetic methods for producing phenylhydroxylamine involved the reduction of nitrobenzene (B124822) with zinc metal. wikipedia.orgacs.org Over time, synthetic chemists have developed more refined routes to this compound. Early attempts, such as the reaction of a phenoxide ion with hydroxylamine-o-sulphonic acid, resulted in low yields. tandfonline.com A more practical synthesis was later achieved through the hydrazinolysis of N-phenoxyphthalimide. tandfonline.comtandfonline.com
The rearrangements of this compound derivatives have also been a focus of detailed study. Research on O-acyl-N-acyl-N-phenylhydroxylamines has demonstrated that the reaction mechanism is highly dependent on the electronic properties of the substituents and the nature of the solvent. tdl.org For instance, mechanistic studies using oxygen-18 labeling have elucidated that these rearrangements can proceed through various pathways, including ion pair, intramolecular, and intermolecular mechanisms, depending on the specific molecular structure and reaction conditions. tdl.org
Overview of Key Research Areas
Contemporary research continues to uncover new applications for this compound and its derivatives in organic synthesis.
A primary area of investigation is its role as a nitrogen source for constructing nitrogen-containing molecules. Its use in synthesizing nitriles from aldehydes under mild, aqueous conditions is a key focus, particularly for its applicability to complex and sensitive substrates like reducing sugars. nsf.govresearchgate.net This transformation is also utilized in the chain-shortening of carbohydrates, a process analogous to the classical Wohl degradation. nsf.gov
The synthesis of heterocyclic compounds represents another major research thrust. This compound serves as a crucial starting material for the construction of benzofuran (B130515) rings. rsc.org The synthetic strategy often involves the condensation of this compound with a ketone to form an oxime ether, which then undergoes a rearrangement to form the benzofuran structure. rsc.org This approach has been successfully applied in the total synthesis of naturally occurring compounds such as stemofuran A and machaeriol B. rsc.org
Furthermore, this compound is instrumental in the development of novel bioactive molecules. For example, researchers have synthesized N-(9'-Acridinyl)-O-phenylhydroxylamines to study their potential as DNA intercalating agents. unco.edu The exploration of hydroxylamine-containing molecules as potential Epidermal Growth Factor Receptor (EGFR) inhibitors for therapeutic applications is another active field of research. acs.org
The fundamental reaction mechanisms involving this compound also remain a significant area of academic inquiry. This includes detailed kinetic and mechanistic studies of reactions like the Bamberger rearrangement to gain deeper insights into the reactive intermediates and transition states involved. elsevierpure.com The factors that govern the regioselectivity of O-alkylation versus N-alkylation in phenylhydroxylamines are also a subject of ongoing investigation. acs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-phenylhydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c7-8-6-4-2-1-3-5-6/h1-5H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKZUTXLHRTLFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)ON | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870434 | |
| Record name | O-Phenylhydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4846-21-3 | |
| Record name | O-phenylhydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodologies for the Synthesis of O Phenylhydroxylamine and Its Derivatives
Catalytic Reduction Approaches to Phenylhydroxylamines
The reduction of aromatic nitro compounds to their corresponding phenylhydroxylamines is a delicate process, as the thermodynamically more stable aniline (B41778) is the favored product of complete reduction. Therefore, the development of selective catalytic systems is paramount.
Reduction of Aromatic Nitro Compounds
The partial reduction of a nitro group to a hydroxylamine (B1172632) functionality involves the transfer of four electrons and four protons. Controlling this process to prevent further reduction to the amine (a six-electron, six-proton process) is the central challenge. Various strategies have been devised to achieve this selectivity.
Historically, the reduction of nitroaromatics using stoichiometric metals has been a common method for synthesizing phenylhydroxylamines. Zinc powder in the presence of an ammonium (B1175870) chloride solution is a classic example of this approach. While effective, these methods often generate significant amounts of metal waste, making them less environmentally benign for large-scale industrial applications.
Catalytic transfer hydrogenation offers a more sustainable alternative. This technique utilizes a hydrogen donor, such as hydrazine (B178648) hydrate (B1144303) or formic acid, in the presence of a metal catalyst. For instance, nitrobenzene (B124822) can be reduced to N-phenylhydroxylamine in high yield using hydrazine hydrate with a rhodium on carbon catalyst. orgsyn.org Cobalt(II)-catalyzed transfer hydrogenation of nitroaromatics using hydrazine hydrate has also been reported as a promising method. rsc.org
The choice of reducing agent and reaction conditions can significantly influence the product distribution. Gold nanoparticles have been shown to be highly efficient for the sodium borohydride-mediated reduction of nitrobenzene, where N-phenylhydroxylamine can be obtained as the sole product under optimized conditions. whiterose.ac.ukacs.org
Table 1: Metal-Mediated Reduction of Nitrobenzene to N-Phenylhydroxylamine
| Catalyst | Hydrogen Donor | Solvent | Temperature (°C) | Yield of N-Phenylhydroxylamine (%) | Reference |
|---|---|---|---|---|---|
| Rh/C | Hydrazine hydrate | Tetrahydrofuran | 25-30 | High | orgsyn.org |
| AuNP@PPh2-PIILP | Sodium borohydride | Water | 25 | >99 (selectivity) | acs.org |
| Cobalt(II) | Hydrazine hydrate | Not specified | Not specified | - | rsc.org |
Catalytic hydrogenation using molecular hydrogen (H₂) is a cornerstone of industrial chemical synthesis. For the selective production of phenylhydroxylamines, the design of the catalyst, including the active metal, the support material, and the presence of modifiers, is crucial.
Noble metals such as platinum, palladium, rhodium, and iridium are highly active for the hydrogenation of nitroaromatics. mdpi.com Platinum-based catalysts have been extensively studied for this transformation. The support material plays a critical role in the catalyst's performance by influencing the dispersion of the metal nanoparticles and potentially participating in the reaction mechanism.
Common supports include activated carbon, silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), and titania (TiO₂). For instance, platinum supported on silica (Pt/SiO₂) has been shown to effectively catalyze the hydrogenation of various substituted nitroaromatics to the corresponding N-aryl hydroxylamines with excellent yields. researchgate.net The use of Pt/C has also been reported, with the catalyst system being highly effective in the presence of certain additives. nih.gov
The choice of support can affect the acidity and surface properties of the catalyst, which in turn influences selectivity. For example, in the hydrogenation of p-nitrophenol, the catalytic activities of supported Ni catalysts followed the order Ni/kieselguhr > Ni/TiO₂ > Ni/Al₂O₃, with the acidity of the support significantly affecting the performance. researchgate.net
Gold nanoparticles supported on TiO₂ or Fe₂O₃ have been shown to catalyze the chemoselective hydrogenation of functionalized nitroarenes under mild conditions. nih.gov
Table 2: Influence of Catalyst and Support on Nitrobenzene Hydrogenation to N-Phenylhydroxylamine
| Catalyst | Support | Solvent | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity to N-Phenylhydroxylamine (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pt | SiO₂ | Isopropanol | Room Temp | 1 | - | up to 99 | researchgate.net |
| Pt | Carbon | Ethanol (B145695) | 273 | - | - | - | unive.it |
| Au | TiO₂ | Not specified | Mild | - | - | High | nih.gov |
| Ni | Kieselguhr | Not specified | 110 | - | - | - | researchgate.net |
To enhance the selectivity towards phenylhydroxylamines and prevent over-hydrogenation to anilines, various reaction modifiers and additives can be employed. These additives can function by selectively poisoning the catalyst surface to inhibit the further reduction of the hydroxylamine or by altering the reaction environment.
Dimethyl sulfoxide (B87167) (DMSO) is a well-known additive that can significantly increase the selectivity for N-aryl hydroxylamines in platinum-catalyzed hydrogenations. researchgate.net However, DMSO can also decrease the reaction rate. To counteract this, amines such as triethylamine (B128534) can be added to promote the conversion of the nitroaromatic compound. researchgate.net The combination of an amine and DMSO has been shown to lead to high yields and selectivities for N-phenylhydroxylamine using a Pt/SiO₂ catalyst. researchgate.net
In some cases, the addition of a second metal can act as a promoter. For example, in the hydrogenation of 2,4-dinitrotoluene (B133949) over a carbon-supported palladium catalyst, the addition of a second metal like iron, tin, or calcium was found to promote the reaction. mdpi.com
The use of passivating agents for the catalyst can also control selectivity. For instance, RANEY®-nickel treated with a mixture of ammonia (B1221849) and DMSO showed excellent results for the selective hydrogenation of a nitroarene to the corresponding N-arylhydroxylamine. nih.gov
Table 3: Effect of Additives on the Selective Hydrogenation of Nitroaromatics
| Catalyst | Additive(s) | Substrate | Yield of N-Arylhydroxylamine (%) | Reference |
|---|---|---|---|---|
| Pt/SiO₂ | Triethylamine, DMSO | Substituted Nitroaromatics | up to 99 | researchgate.net |
| RANEY®-Ni | Ammonia, DMSO | 1-(4-chlorophenyl)-3-((2-nitrobenzyl)oxy)-1H-pyrazole | 99.8 (selectivity) | nih.gov |
| Pd/C | Fe, Sn, or Ca | 2,4-Dinitrotoluene | - | mdpi.com |
Electrochemical synthesis offers a green and highly tunable alternative for the reduction of aromatic nitro compounds. By precisely controlling the electrode potential, it is possible to achieve selective reduction to the phenylhydroxylamine. This method avoids the use of chemical reducing agents and can often be performed under mild conditions.
The electrochemical reduction of nitrobenzene to phenylhydroxylamine has been demonstrated using various electrode materials, including carbon nanotubes. epa.gov The reaction typically proceeds via a stepwise electron and proton transfer mechanism. The pH of the electrolyte plays a crucial role in the reaction pathway and product selectivity.
In aprotic media, the electroreduction of nitrobenzene can yield N-phenylhydroxylamine as the main product. doaj.orgresearchgate.net This is because the reduction proceeds through an electrochemical-chemical (EC) mechanism, involving alternating electron transfer and protonation steps. doaj.orgresearchgate.net
The scalability of electrochemical methods has been demonstrated, and they have been successfully applied to the synthesis of various heterocyclic compounds derived from the in-situ generated hydroxylamines. nih.gov
Table 4: Electrochemical Reduction of Nitrobenzene to Phenylhydroxylamine
| Cathode Material | Anode Material | Electrolyte/Solvent | Conditions | Product(s) | Reference |
|---|---|---|---|---|---|
| Carbon Nanotube | Not specified | pH 5, 7, 9 solutions | -1.20 V | Phenylhydroxylamine (intermediate), Aniline | epa.gov |
| Not specified | Not specified | Aprotic dipolar solvent | - | N-phenylhydroxylamine (main product) | doaj.orgresearchgate.net |
| Boron-Doped Diamond | Glassy Carbon | 0.5 M H₂SO₄ in Methanol:Water (1:1) | 5.2 mA cm⁻² | 2H,4H-4-hydroxy-1,4-benzoxazin-3-ones | nih.gov |
Photoinduced Reduction Strategies
Photoinduced reduction offers a green and efficient alternative for the synthesis of N-arylhydroxylamines from nitroarenes. researchgate.net This method utilizes light energy to facilitate the reduction process, often in the presence of a photocatalyst. For instance, the selective photoreduction of nitrobenzene to N-phenylhydroxylamine can be achieved with high conversion and selectivity. researchgate.net One study demonstrated that using ethanol as a solvent and a specific catalyst under an inert atmosphere led to a near-quantitative conversion to N-phenylhydroxylamine with over 99% selectivity within two hours at 25°C. researchgate.net The mechanism involves the generation of active hydrogen species from ethanol upon light irradiation, which then hydrogenates the nitro group. nih.gov The presence of oxygen can lead to the formation of azoxy-based byproducts due to the reversible formation and subsequent condensation of N-phenylhydroxylamine. researchgate.netacs.org
Another approach involves the use of methyl hydrazine as a reductant under light irradiation. This process, which can proceed via proton-coupled electron transfer (PCET) or hydrogen atom transfer (HAT), generates nitrosoarenes in situ, which are then reduced to the corresponding N-arylhydroxylamines with yields up to 99%. nih.gov The efficiency of photocatalytic reduction can be influenced by catalyst modifications. For example, modifying a catalyst with hydroxyl groups can enhance the adsorption of nitrobenzene and reduce the recombination of photoelectron-hole pairs, thereby improving the reduction efficiency. mdpi.com
| Catalyst System | Reductant | Solvent | Selectivity for N-Phenylhydroxylamine | Reference |
| Not specified | Ethanol | Ethanol | >99% | researchgate.net |
| Not specified | Methyl hydrazine | Not specified | up to 99% | nih.gov |
| Hydroxyl-modified catalyst | Isopropyl alcohol | Not specified | High | mdpi.com |
Catalytic Transfer Hydrogenation Techniques
Catalytic transfer hydrogenation (CTH) is a widely employed method for the reduction of nitroarenes that utilizes a hydrogen donor molecule in the presence of a catalyst, avoiding the need for high-pressure gaseous hydrogen. nih.goviranarze.ir Hydrazine and its derivatives are common hydrogen donors for this transformation. nih.govnih.govwikipedia.org
Various catalytic systems have been developed for the selective transfer hydrogenation of nitroarenes to N-arylhydroxylamines. These include systems based on platinum (Pt/hydrazine), zinc (Zn in CO/H₂O), and antimony (Sb/NaBH₄). nih.gov Silver nanoparticles supported on mesoporous titania (Ag/MTA) have also been shown to effectively catalyze the chemoselective reduction of nitroarenes to N-arylhydroxylamines using ammonia-borane (NH₃BH₃) as the reducing agent. nih.gov The proposed mechanism involves the cleavage of a B-H bond to form active silver-hydride species, which are responsible for the reduction. nih.gov
Gold nanoparticles (AuNPs) have also demonstrated high efficacy. For instance, AuNPs generated in situ from AuCl₄⁻ supported on a phosphine (B1218219) oxide-decorated polymer immobilized ionic liquid (PIIL) showed a remarkable initial turnover frequency (TOF) of 20,400 h⁻¹ for the selective reduction of nitrobenzene to N-phenylhydroxylamine using dimethylamine (B145610) borane (B79455) (DMAB) as the hydrogen donor in water. whiterose.ac.uk Another study highlighted the use of phosphino-modified polymer immobilized ionic liquid-stabilized AuNPs, which could selectively produce N-phenylhydroxylamine, azoxybenzene (B3421426), or aniline depending on the solvent and reaction conditions. acs.org In water, under a nitrogen atmosphere, N-phenylhydroxylamine was obtained in near-quantitative yield. acs.orgwhiterose.ac.uk
The choice of catalyst and reaction conditions is crucial for achieving high selectivity. For example, supported platinum catalysts, such as Pt/SiO₂, in the presence of additives like triethylamine and dimethyl sulfoxide (DMSO), can hydrogenate various substituted nitroaromatics to the corresponding N-arylhydroxylamines in excellent yields (up to 99%) under 1 bar of hydrogen at room temperature. rsc.orgrsc.org The amine promotes the conversion of the nitroaromatic, while DMSO inhibits the further hydrogenation of the hydroxylamine to aniline. rsc.org
| Catalyst | Hydrogen Donor | Key Features | Yield | Reference |
| Ag/MTA | NH₃BH₃ | Heterogeneous silver catalyst | High | nih.gov |
| AuNPs from AuCl₄@O=PPh₂-PEGPIILS | DMAB | High TOF of 20,400 h⁻¹ in water | High | whiterose.ac.uk |
| AuNP@PPh₂-PIILP | NaBH₄ | Solvent-dependent selectivity; quantitative yield in water | Quantitative | acs.orgwhiterose.ac.uk |
| Pt/SiO₂ | H₂ (with additives) | Amine promotes conversion, DMSO inhibits over-reduction | up to 99% | rsc.orgrsc.org |
Alkylation and Arylation of Hydroxylamine
The direct alkylation or arylation of hydroxylamine or its derivatives provides a direct route to O-substituted hydroxylamines.
A palladium-catalyzed O-arylation of ethyl acetohydroximate, serving as a hydroxylamine equivalent, has been developed for the synthesis of O-arylhydroxylamines. organic-chemistry.orgnih.gov This method is compatible with aryl chlorides, bromides, and iodides and exhibits broad substrate scope, including heteroaryl partners, with short reaction times. nih.gov The resulting O-arylated products can be readily hydrolyzed with aqueous HCl to yield the free O-arylhydroxylamines. nih.gov The success of this reaction relies on the use of bulky biarylphosphine ligands that facilitate the C-O reductive elimination. nih.gov
Another approach involves the palladium-catalyzed cross-coupling of hydroxylamines with aryl halides. The use of a bis-pyrazole phosphine ligand (BippyPhos) has been shown to be effective for the reaction of hydroxylamines with aryl bromides, chlorides, and iodides in the presence of cesium carbonate, affording N-arylhydroxylamines in good to excellent yields. organic-chemistry.org Copper-catalyzed N-arylation of hydroxylamines with aryl iodides has also been reported as an efficient method. organic-chemistry.org
Furthermore, a synthesis of O-phenylhydroxylamine hydrochloride has been described involving the reaction of the sodium salt of phenol (B47542) with 2,4-dinitrophenoxyamine in dimethylformamide. google.com
Hydrolysis-Based Synthetic Routes
Hydrolysis of various nitrogen-containing functional groups offers another pathway to hydroxylamine derivatives.
Hydrolysis of Hydroxamic Acids, Oximes, and Nitrones
The hydrolysis of substrates like hydroxamic acids, oximes, and nitrones can yield hydroxylamine or its derivatives under appropriate pH conditions. nih.gov This method can be performed under mild conditions and avoids the formation of byproducts. nih.gov However, the efficiency can be limited by thermodynamic equilibrium. nih.gov O-substituted oximes can be hydrolyzed, typically using non-oxidizing acids like hydrochloric or sulfuric acid, to produce the corresponding O-substituted hydroxylamines. google.com This hydrolysis can sometimes be carried out in the product solution without isolating the intermediate O-substituted oxime. google.com
Hydrazinolysis of N-Phenoxyphthalimides
A convenient route to this compound involves the hydrazinolysis of N-phenoxyphthalimide. tandfonline.comtandfonline.com In this two-step synthesis, N-hydroxyphthalimide is first reacted with diphenyliodonium (B167342) chloride to form N-phenoxyphthalimide, which is then treated with hydrazine hydrate to yield this compound. tandfonline.com A representative procedure involves the slow addition of hydrazine monohydrate to a solution of N-phenoxyphthalimide in a methanol/chloroform mixture, followed by stirring at room temperature. The resulting this compound can be isolated as a free base or as its hydrochloride salt in good yields. chemicalbook.com
Oxidation of Amine Precursors
The oxidation of primary and secondary amines presents a direct method for synthesizing hydroxylamines. mdpi.com However, this approach can be challenging due to the potential for over-oxidation to nitroso and nitro compounds, which can lead to low yields and selectivity. mdpi.com For instance, the oxidation of the amino group in aniline can produce N-phenylhydroxylamine (PHA), which can be further oxidized to nitrosobenzene (B162901). oup.comnih.gov
Various oxidizing agents have been employed for this transformation. A system of sodium tungstate (B81510) with a urea-hydrogen peroxide complex can selectively convert primary amines to hydroxylamines. mdpi.com An improved procedure for the synthesis of O-benzoyl-N,N-disubstituted hydroxylamines involves the reaction of a secondary amine with benzoyl peroxide, buffered with sodium phosphate (B84403) or poly-4-vinylpyridine. nih.gov While this method works well for sterically hindered amines, less hindered amines can lead to the formation of benzamide (B126) side products. nih.gov A modified protocol using cesium carbonate in dichloromethane (B109758) with a benzoyl peroxide/water mixture has been shown to provide excellent yields and high N-O selectivity for a variety of primary amines and N-heterocycles. nih.gov
Green Chemistry and Sustainable Synthesis Paradigms
The development of sustainable synthetic routes to this compound and its derivatives is a critical area of research. Green chemistry principles are increasingly being integrated into synthetic protocols to mitigate the environmental impact of chemical manufacturing. Key areas of advancement include the use of water as a reaction solvent and the application of energy-efficient technologies like microwave irradiation.
Reactions in Aqueous Media
Traditionally, organic reactions are conducted in volatile and often toxic organic solvents. The use of water as a solvent offers a safe, non-flammable, and environmentally friendly alternative. Several methods for the synthesis of arylhydroxylamines, including this compound, in aqueous or partially aqueous systems have been reported.
One notable approach involves the reduction of nitroarenes. For instance, the selective reduction of nitrobenzene and its derivatives to the corresponding N-arylhydroxylamines can be achieved with high yields using zinc dust in a CO2/H2O system. This method is advantageous as it avoids the use of ammonium chloride, a common reagent in classical reduction methods. The reaction proceeds efficiently at room temperature, and the use of CO2 is crucial for the selective formation of the hydroxylamine over the corresponding aniline.
Another green approach is the catalytic reduction of nitroaromatics. Silver nanoparticles supported on titania (Ag/TiO2) have been shown to be a highly active catalyst for the reduction of nitroarenes to N-arylhydroxylamines in the presence of a reducing agent in an aqueous medium. This catalytic system demonstrates high efficiency and selectivity under mild conditions.
Furthermore, photocatalysis offers a catalyst-free method for the synthesis of N-arylhydroxylamines in aqueous environments. The selective photoinduced reduction of nitroarenes can be achieved using visible light and a hydrogen donor, providing a clean and sustainable route to these valuable compounds.
Table 1: Synthesis of Arylhydroxylamines in Aqueous Media
| Nitroarene | Reducing System/Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Nitrobenzene | Zn/CO2 | H2O | Room Temp. | 12 h | 88 | element-msc.ru |
| 4-Chloronitrobenzene | Zn/CO2 | H2O | Room Temp. | 12 h | 92 | element-msc.ru |
| 4-Methylnitrobenzene | Zn/CO2 | H2O | Room Temp. | 12 h | 85 | element-msc.ru |
| Nitrobenzene | Ag/TiO2, NH3BH3 | H2O | Room Temp. | 5 min | >95 | acs.org |
| 4-Nitrotoluene | Ag/TiO2, NH3BH3 | H2O | Room Temp. | 8 min | >95 | acs.org |
This table is interactive and allows for sorting and filtering of data.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced selectivity. nih.gov The direct interaction of microwave irradiation with polar molecules leads to rapid and uniform heating, accelerating reaction rates. nih.gov This technique has been successfully applied to the synthesis of derivatives of this compound, particularly oxime ethers.
The condensation of this compound hydrochloride with various ketones is a key reaction for the synthesis of O-phenyl oxime ethers. Under microwave irradiation, these reactions can be carried out efficiently, often in solvent-free conditions or using minimal amounts of a high-boiling, low-toxicity solvent. For example, the reaction of various ketones with this compound hydrochloride proceeds smoothly under microwave irradiation at 160 °C for 15 minutes, affording the corresponding O-phenyl oxime ethers in good to excellent yields. This method is notable for its speed and efficiency compared to traditional heating methods which often require several hours.
Table 2: Microwave-Assisted Synthesis of O-Phenyl Oxime Ethers
| Ketone | Solvent | Power (W) | Temperature (°C) | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Methoxyacetophenone | Toluene | - | 160 | 15 | 72 | acs.org |
| 2,4-Dimethoxyacetophenone | Toluene | - | 160 | 15 | 70 | acs.org |
| Methyl 4-oxooct-7-enoate | Pyridine | - | Room Temp. -> 160 | 15 | 75 | acs.org |
| 2-((1H-indol-3-yl)methyl)cyclohexanone | tert-Butylbenzene | - | 160 | 30 | 65 | acs.org |
This table is interactive and allows for sorting and filtering of data.
The application of microwave technology in the synthesis of this compound derivatives exemplifies the principles of green chemistry by providing rapid, efficient, and often solvent-minimized routes to these important compounds.
Mechanistic Investigations of O Phenylhydroxylamine Reactivity
Rearrangement Reactions
O-phenylhydroxylamine is prone to undergo rearrangement reactions, which are characterized by the migration of a substituent from one atom to another within the same molecule. These reactions are pivotal in the synthesis of various aromatic compounds, particularly substituted aminophenols. The most notable of these transformations is the Bamberger rearrangement.
The Bamberger rearrangement is the acid-catalyzed conversion of N-phenylhydroxylamines to 4-aminophenols. beilstein-journals.orgchemeurope.comwikipedia.org This reaction, named after Eugen Bamberger, is a cornerstone transformation for this class of compounds. beilstein-journals.orgwikipedia.org The typical starting material, N-phenylhydroxylamine, is often synthesized through the reduction of nitrobenzene (B124822) using catalysts like rhodium or zinc. wikipedia.orghellenicaworld.com
The Bamberger rearrangement is initiated by the action of a strong aqueous acid. beilstein-journals.orgchemeurope.com The mechanism begins with the protonation of the N-phenylhydroxylamine. There are two possible sites for protonation: the nitrogen atom and the oxygen atom. While N-protonation is generally favored, it is considered an unproductive pathway. beilstein-journals.orgchemeurope.comwikipedia.org
The productive pathway involves the O-protonation of the hydroxylamine (B1172632), which creates a better leaving group (water). beilstein-journals.orgchemeurope.com Subsequent elimination of a water molecule is a key step in the formation of the aminophenol product. researchgate.net Kinetic studies in aqueous sulfuric acid have shown that a diprotonated species can significantly contribute to the reaction rate at higher acid concentrations. beilstein-journals.org
A critical aspect of the Bamberger rearrangement mechanism is whether the hydroxyl group migrates directly to the aromatic ring (an intramolecular process) or if the reaction proceeds through a solvent-involved pathway (an intermolecular process). Evidence strongly supports an intermolecular mechanism. beilstein-journals.org Isotopic labeling studies using H₂[¹⁸O] have demonstrated that the ¹⁸O atom from the solvent is incorporated into the final p-aminophenol product. beilstein-journals.org This finding is inconsistent with a direct intramolecular shift and indicates that the water molecule that adds to the ring is from the solvent, not the one that departed from the hydroxylamine.
The classical mechanism of the Bamberger rearrangement proposes the formation of a highly reactive intermediate known as a nitrenium ion (C₆H₅NH⁺) after the departure of the water molecule from the O-protonated species. beilstein-journals.orgchemeurope.comwikipedia.org This electrophilic nitrenium ion is then attacked by a nucleophile, typically water, at the para position of the aromatic ring to yield the final 4-aminophenol (B1666318) product. beilstein-journals.orgchemeurope.com
However, the existence of a free nitrenium ion as a distinct intermediate has been a subject of debate. beilstein-journals.org Some studies suggest that the lifetime of the parent phenylnitrenium ion in water is extremely short, on the order of 125–250 picoseconds. More recent computational studies have even questioned its existence as an intermediate, suggesting it may be subject to an immediate and barrierless attack by surrounding water molecules. beilstein-journals.org
To gain deeper insight into the reaction mechanism, Density Functional Theory (DFT) calculations have been employed. These computational studies have challenged the traditional view of the nitrenium ion as a key intermediate. Some calculations suggest that the nitrenium ion is not a stable intermediate due to the high nucleophilicity of the surrounding water cluster. beilstein-journals.org
An alternative mechanism has been proposed based on these calculations, which involves an "aniline dication-like" transition state. beilstein-journals.org In this model, the reaction proceeds through a diprotonated system. beilstein-journals.org This pathway is calculated to have an activation energy that is more consistent with experimental values, which is approximately 24.8 kcal/mol. beilstein-journals.org This proposed mechanism avoids the formation of a discrete nitrenium ion and instead involves a concerted process of water elimination and nucleophilic attack. beilstein-journals.org
The table below summarizes the calculated activation energies for the Bamberger rearrangement of N-phenylhydroxylamine through a monoprotonated pathway, which were found to be significantly higher than the experimentally observed value, leading to the proposal of the diprotonated, aniline (B41778) dication-like transition state model.
| Pathway | Calculated Activation Energy (kcal/mol) | Experimental Activation Energy (kcal/mol) |
|---|---|---|
| Monoprotonated System (TS2) | 37.48 - 43.13 | 24.8 |
| Monoprotonated System (Model I) | 34.14 - 37.09 |
Photoinduced Amino-Migration
The photochemistry of this compound and its derivatives is characterized by the cleavage of the weak N-O bond upon irradiation with ultraviolet light. researchgate.net While direct photoinduced amino-migration in the parent this compound is not extensively documented, studies on related N,O-diacyl-N-phenylhydroxylamines show that photochemical decomposition leads to rearrangement products through 1,3- and 1,5-aroyloxyl migrations. oup.com This process is understood to proceed via the homolysis of the N–O bond within the first excited singlet state. oup.com
For derivatives like O-alkyl-N-acyl-N-phenylhydroxylamines, UV irradiation (≥254 nm) results in the homolytic cleavage of the N–O bond. researchgate.net This primary photochemical event does not result in amino-migration but rather in the formation of a caged radical pair, which then dictates the subsequent reaction pathways. researchgate.net
The environment in which a photochemical reaction occurs can significantly influence the distribution of products. This phenomenon, known as the solvent cage effect, is particularly relevant in the photolysis of this compound derivatives. Following the homolytic cleavage of the N-O bond, the resulting radical pair is momentarily trapped within a "cage" of surrounding solvent molecules. researchgate.net
The fate of this caged radical pair is highly dependent on the properties of the solvent. The radicals can either recombine or react with each other within the cage to form photorearrangement products, or they can diffuse out of the cage into the bulk solvent. researchgate.net If the radicals escape the cage, they are free to react with other molecules or undergo fragmentation, leading to different products. researchgate.net
Research on O-benzyl-N-benzoyl-N-phenylhydroxylamine illustrates this principle. The distribution of photoproducts, including those from in-cage reactions versus fragmentation, varies with the solvent used. In-cage reactions can yield rearrangement products, while escaped radicals can lead to fragmentation products such as benzyl (B1604629) alcohol, benzanilide, and benzaldehyde. researchgate.net
| Solvent | In-Cage Product Yield (%) | Fragmentation Product Yield (%) |
|---|---|---|
| Benzene (B151609) | 45 | 55 |
| Methanol | 30 | 70 |
| Acetonitrile | 38 | 62 |
Note: The data in the table is illustrative, based on the principle that product distribution changes with solvent, as described in the literature. Actual yields can vary.
The primary event in the photolysis of this compound derivatives is the homolytic cleavage of the N-O bond, which generates a pair of radical intermediates. researchgate.net Specifically, irradiation of compounds like O-alkyl-N-acyl-N-phenylhydroxylamines produces a singlet caged radical pair consisting of an alkoxy radical and an acylaminyl radical. researchgate.net
These radical intermediates are highly reactive species that drive the subsequent chemical transformations. The spin multiplicity of the radical pair is crucial; reactions from the excited singlet state produce a singlet radical pair, which can readily recombine or rearrange within the solvent cage. oup.com Triplet-sensitized reactions, which would produce a triplet radical pair, are less likely to yield in-cage recombination products due to spin restrictions. oup.com The identification and trapping of the generated alkoxy radicals have been demonstrated, confirming their role as key intermediates in the photolytic process. researchgate.net
Oxidation-Reduction Mechanistic Pathways
The oxidation and reduction chemistry of hydroxylamines is complex and can lead to a variety of products. While detailed mechanistic studies on the parent this compound are limited, extensive research on its more common structural isomer, N-phenylhydroxylamine (NPHA), provides significant insight into the relevant decomposition pathways. NPHA is known to be an intermediate in the reduction of nitrobenzene and the oxidation of aniline. acs.orgwikipedia.org
The decomposition of N-phenylhydroxylamine in aqueous solutions can yield products such as nitrosobenzene (B162901), nitrobenzene, and azoxybenzene (B3421426). nih.govnih.gov Under certain conditions, particularly in the presence of catalytic metal ions, a key decomposition pathway for N-phenylhydroxylamine involves a disproportionation reaction where three molecules of NPHA react to form one molecule of azoxybenzene and one molecule of aniline. rsc.org
3 C₆H₅NHOH → C₆H₅N=N(O)C₆H₅ + C₆H₅NH₂ + H₂O
This reaction pathway is kinetically complex and highly dependent on factors such as pH and the presence of catalysts. rsc.org
The decomposition of N-phenylhydroxylamine is notably catalyzed by metal ions, including iron(II) and iron(III). rsc.orgrsc.org Kinetic studies performed in an aqueous t-butyl alcohol solution containing EDTA to stabilize the iron ions have elucidated the catalytic mechanism. rsc.org The catalysis involves a sequence of one-electron transfer reactions. rsc.orgrsc.org
The process can be initiated by the reaction of Fe(III) with N-phenylhydroxylamine to produce a phenylnitroxide radical (PhNHO•) and Fe(II). rsc.orgrsc.org
Fe(III) + C₆H₅NHOH → PhNHO• + Fe(II) + H⁺
During the metal-catalyzed decomposition of N-phenylhydroxylamine, small quantities of nitrosobenzene (PhNO) and phenylnitroxide radicals (PhNHO•) are formed as key intermediates. rsc.orgrsc.org The concentrations of these species are controlled by rapidly attained equilibria. rsc.org
One crucial equilibrium involves the reaction between nitrosobenzene and N-phenylhydroxylamine to form two phenylnitroxide radicals:
PhNO + C₆H₅NHOH ⇌ 2 PhNHO•
The subsequent, much slower, formation of azoxybenzene occurs through the dimerization of these phenylnitroxide radicals. rsc.orgrsc.org
2 PhNHO• → C₆H₅N=N(O)C₆H₅ + H₂O
Photoinduced Electron Transfer Phenomena
The study of this compound and its derivatives under photochemical conditions indicates a preference for radical-mediated pathways rather than the formation of certain ionic species.
Formation and Reactivity of Oxenium Ions
While O-arylhydroxylamine derivatives have been considered potential precursors to oxenium ions, research suggests that this pathway is not favored under photolytic conditions. scispace.com Studies involving the photolysis of O-(4-(4'-methylphenyl)phenyl)-N-methanesulfonylhydroxylamine, a derivative of O-arylhydroxylamine, did not result in the generation of the corresponding oxenium ion. scispace.com The decomposition of this and related compounds proceeds through alternative mechanisms, indicating that direct photolysis is not a viable route for producing oxenium ions from this class of molecules. scispace.com
Generation and Transformations of Diradical Intermediates
In contrast to ionic pathways, the photolysis of this compound derivatives readily generates diradical intermediates. scispace.comahu.edu.jo Upon irradiation with ultraviolet light, compounds such as O-alkyl-N-acyl-N-phenylhydroxylamines undergo homolytic cleavage of the N–O bond. ahu.edu.jo This bond scission produces a caged radical pair, typically consisting of an alkoxy radical and an acylaminyl radical. ahu.edu.jo
The subsequent transformations of these diradical intermediates are dependent on the reaction environment. The radicals may either escape the solvent cage to form fragmentation products or undergo in-cage reactions to yield photorearrangement products. ahu.edu.jo Laser flash photolysis experiments on certain O-arylhydroxylamine derivatives have also observed the formation of radical intermediates resulting from the homolysis of the weak O-N bond. scispace.com
Electrochemical Properties and Redox Potentials
Nucleophilic and Electrophilic Reaction Mechanisms
This compound and the O-aryl oximes derived from it exhibit distinct reactivity based on nucleophilic and electrophilic interactions.
Imine Exchange Dynamics in O-Aryl Oximes
O-aryl oximes, which can be formed from this compound, participate in dynamic imine exchange reactions. A kinetic study of the exchange between 3-pyridinealdehyde O-phenyloxime and O-(p-nitrophenyl)hydroxylamine found that the reaction is first order in the oxime, but its rate is independent of the aryloxyamine concentration and the pD (the measure of acidity in a deuterium (B1214612) oxide solvent). This suggests a mechanism involving a rate-limiting hydration of the oxime molecule as the key step in the exchange process. grafiati.com In a broader context, oximes can undergo several competing dynamic exchange reactions, including metathesis and transamination, often catalyzed by acid. epa.gov
Reactions with Carbonyl Compounds (e.g., Aldehydes)
This compound serves as an effective nitrogen source for the conversion of aldehydes into nitriles under buffered aqueous conditions. umn.edu The proposed mechanism involves an initial condensation reaction between the aldehyde and this compound to form an oxime as an intermediate. umn.edu This is followed by the elimination of phenol (B47542) to yield the final nitrile product. umn.edu This method is particularly efficient for aqueous-soluble substrates like reducing sugars, which are transformed into cyanohydrins, and can be adapted for more hydrophobic aldehydes by using a mixed-solvent system. umn.edu
The table below presents data on the conversion of various aldehydes to the corresponding nitriles using this compound hydrochloride in a buffered methanol-water solution at 60 °C.
| Aldehyde Substrate | Reaction Time (hours) | Yield (%) |
|---|---|---|
| 4-Nitrobenzaldehyde | 2 | 95 |
| 4-Chlorobenzaldehyde | 2 | 92 |
| 4-Methylbenzaldehyde | 4 | 91 |
| 4-Methoxybenzaldehyde | 4 | 89 |
| 2-Naphthaldehyde | 2 | 93 |
| Cinnamaldehyde | 4 | 85 |
| Decanal | 6 | 88 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Oxenium ion |
| O-(4-(4'-methylphenyl)phenyl)-N-methanesulfonylhydroxylamine |
| Alkoxy radical |
| Acylaminyl radical |
| O-alkyl-N-acyl-N-phenylhydroxylamine |
| N-(polyvinylamine)-o-phenylhydroxylamine |
| N-(polyvinylamine)-substituted-o-nitroaniline |
| 3-pyridinealdehyde O-phenyloxime |
| O-(p-nitrophenyl)hydroxylamine |
| Aldehyde |
| Nitrile |
| Oxime |
| Phenol |
| Cyanohydrin |
| 4-Nitrobenzaldehyde |
| 4-Chlorobenzaldehyde |
| 4-Methylbenzaldehyde |
| 4-Methoxybenzaldehyde |
| 2-Naphthaldehyde |
| Cinnamaldehyde |
Cycloaddition Reaction Pathways (e.g., [3+2] Cycloadditions)
While this compound itself is not a 1,3-dipole, its isomer, N-phenylhydroxylamine, serves as a precursor for the formation of nitrones, which are well-established 1,3-dipoles. These nitrones readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to yield five-membered heterocyclic rings like isoxazolidines and isoxazolines, respectively. The reaction of N-phenylhydroxylamine with aldehydes or α,β-unsaturated aldehydes can generate nitrone intermediates in situ, which then undergo cycloaddition. For instance, N-phenylhydroxylamine can be a starting material for the synthesis of isoxazolidines and tetrahydro-1,2-oxazines through such cycloaddition pathways researchgate.net.
The general mechanism for a [3+2] cycloaddition involves the concerted interaction of the 4π-electron system of the 1,3-dipole with the 2π-electron system of the dipolarophile. This pericyclic reaction proceeds through a cyclic transition state, leading to the stereospecific formation of the cycloadduct.
Although direct participation of this compound in [3+2] cycloaddition reactions as a 1,3-dipole has not been prominently reported in the literature, theoretical studies could explore the possibility of its rearrangement or activation to a reactive species capable of undergoing such reactions. The reactivity of related O-arylhydroxylamines in cycloadditions remains an area for further investigation.
Principles of Electrophilic Amination
Electrophilic amination is a fundamental process in organic synthesis for the formation of carbon-nitrogen bonds, where an electrophilic nitrogen source reacts with a nucleophile. Hydroxylamine derivatives, including O-substituted hydroxylamines, are a significant class of electrophilic aminating agents. The electrophilicity of the nitrogen atom in these reagents is enhanced by the presence of an electron-withdrawing group attached to the oxygen atom, which acts as a good leaving group.
In the case of this compound, the phenoxy group (-OPh) can function as a leaving group, enabling the transfer of the -NH2 group to a nucleophile. The general principle involves the attack of a nucleophile (e.g., a carbanion, enolate, or organometallic reagent) on the nitrogen atom of this compound, with the concurrent or subsequent departure of the phenoxide ion.
The reactivity of this compound as an electrophilic aminating agent can be influenced by several factors:
Nature of the Nucleophile: Stronger nucleophiles will generally react more readily.
Reaction Conditions: The presence of catalysts, such as transition metals (e.g., copper), can significantly enhance the efficiency of the amination process. Copper-catalyzed electrophilic amination of organozinc nucleophiles has been documented with O-benzoyl hydroxylamines, which are structurally related to this compound.
Substitution on the Aromatic Ring: Electron-withdrawing or electron-donating substituents on the phenyl ring of this compound can modulate the electrophilicity of the nitrogen atom and the stability of the leaving phenoxide group.
While the use of other O-acyl and O-benzyl hydroxylamines in electrophilic amination is well-documented, specific and detailed studies on the application of this compound in this context are less common in the available literature.
Kinetic Studies and Reaction Pathway Elucidation
Detailed kinetic studies specifically focused on the reactions of this compound are not extensively available in the peer-reviewed literature. However, the principles of chemical kinetics can be applied to hypothesize the factors that would govern its reactivity. Such studies are crucial for understanding reaction mechanisms, optimizing reaction conditions, and controlling product selectivity.
Determination of Rate-Determining Steps
For a hypothetical electrophilic amination reaction with a nucleophile (Nu-), a possible two-step mechanism could be:
Activation/Intermediate Formation (Potentially Slow): In some cases, this compound might first need to be activated, for example, by a catalyst, to form a more electrophilic species.
Nucleophilic Attack (Potentially Slow): The nucleophile attacks the nitrogen atom, leading to the displacement of the phenoxide leaving group.
Table 1: Hypothetical Rate Laws for a Reaction of this compound
| Proposed Rate-Determining Step | Expected Rate Law | Overall Order |
| Unimolecular activation of this compound | Rate = k[this compound] | 1 |
| Bimolecular nucleophilic attack | Rate = k[this compound][Nucleophile] | 2 |
| Catalyst-mediated activation | Rate = k[this compound][Catalyst] | 2 |
This table presents hypothetical scenarios as specific experimental data for this compound is limited.
Influence of pH on Reaction Rates and Selectivity
The pH of the reaction medium can have a profound effect on both the rate and selectivity of reactions involving this compound. The amino group of this compound can be protonated under acidic conditions, forming the corresponding ammonium (B1175870) salt.
C6H5ONH2 + H+ ⇌ C6H5ONH3+
Protonation of the amino group would significantly decrease its nucleophilicity but could potentially increase the electrophilicity of the nitrogen atom by making the phenoxy group a better leaving group (as the neutral phenol molecule). Conversely, under basic conditions, the N-H proton could be abstracted, although this is less likely given the pKa of similar compounds.
A pH-rate profile, a plot of the observed rate constant versus pH, would be instrumental in elucidating the roles of the protonated and unprotonated forms of this compound in a given reaction. For its isomer, N-phenylhydroxylamine, degradation in aqueous phosphate (B84403) buffers is subject to general acid and general base catalysis, indicating that both protonated and deprotonated species are involved in the reaction pathways. A similar dependence would be expected for this compound.
Solvent Effects on Reaction Kinetics and Selectivity Profiles
The choice of solvent can significantly influence the kinetics and selectivity of reactions involving this compound by solvating the reactants, transition states, and products to different extents.
Polar Protic Solvents: Solvents like water and alcohols can form hydrogen bonds with the amino group of this compound, potentially stabilizing the ground state and affecting the activation energy of the reaction. For reactions proceeding through charged intermediates or transition states, polar protic solvents can offer significant stabilization, thereby accelerating the reaction rate.
Polar Aprotic Solvents: Solvents such as DMSO and DMF can solvate cations effectively but are less capable of solvating anions. The effect on reaction rates would depend on the nature of the transition state.
Nonpolar Solvents: Reactions in nonpolar solvents are often slower if the transition state is more polar than the reactants.
For electrophilic amination reactions, the solvent can influence the solubility of the reactants and the stability of the leaving group. The selectivity of a reaction can also be altered by the solvent. For instance, in the reduction of nitrobenzene to N-phenylhydroxylamine, a change in solvent from water to ethanol (B145695) can dramatically switch the selectivity to favor the formation of azoxybenzene researchgate.net.
Table 2: Expected Qualitative Solvent Effects on a Hypothetical Electrophilic Amination by this compound
| Solvent Type | Expected Effect on Rate (for a more polar transition state) | Rationale |
| Polar Protic | Increase | Stabilization of the charged transition state through hydrogen bonding. |
| Polar Aprotic | Moderate Increase | Stabilization of the charged transition state through dipole-dipole interactions. |
| Nonpolar | Decrease | Less stabilization of the polar transition state compared to the reactants. |
This table is based on general principles of solvent effects as specific data for this compound is not available.
Temperature and Pressure Dependence of Reaction Rates
The rate of chemical reactions, including those involving this compound, is generally dependent on temperature and, for reactions in the gas phase or involving gaseous reactants, on pressure.
Temperature Dependence:
The relationship between reaction rate and temperature is described by the Arrhenius equation:
k = A * exp(-Ea / RT)
where:
k is the rate constant
A is the pre-exponential factor
Ea is the activation energy
R is the ideal gas constant
T is the absolute temperature
An increase in temperature generally leads to an increase in the reaction rate constant by providing more molecules with sufficient kinetic energy to overcome the activation energy barrier. Experimental determination of the rate constant at different temperatures allows for the calculation of the activation energy, a key parameter for understanding the reaction mechanism.
Pressure Dependence:
For reactions involving this compound in the condensed phase (liquid or solid), the effect of pressure on reaction rates is typically small unless there is a significant change in volume during the formation of the transition state. For reactions involving gaseous reactants, increasing the pressure increases the concentration of the gas, which in turn increases the reaction rate for elementary reactions that are dependent on the concentration of that gas.
While specific experimental data on the temperature and pressure dependence of reactions of this compound are scarce, these fundamental principles of chemical kinetics would undoubtedly apply.
In situ Monitoring and Spectroscopic Probing of Reactions
The elucidation of reaction mechanisms involving this compound benefits significantly from the application of in situ monitoring and spectroscopic techniques. These methods provide real-time data on the formation and consumption of reactants, intermediates, and products, offering a dynamic view of the reaction pathway. Spectroscopic probing allows for the identification and characterization of transient species that might otherwise be undetectable through traditional analytical methods.
In situ Fourier-Transform Infrared (FTIR) Spectroscopy has proven to be a powerful tool for tracking the progress of reactions involving hydroxylamine derivatives. By monitoring changes in the vibrational spectra of the reaction mixture over time, it is possible to identify key functional groups and follow their transformations. For instance, in studies of related compounds like N-phenylhydroxylamine, in situ FTIR has been successfully employed to observe the evolution of reaction intermediates.
One notable study focused on the catalytic reduction of nitrobenzene, where N-phenylhydroxylamine was identified as a key intermediate. wiley-vch.de Time-resolved FTIR spectra were collected during the reaction, allowing for the direct observation of the appearance and subsequent disappearance of vibrational bands associated with N-phenylhydroxylamine. This provided crucial evidence for its role in the reaction mechanism. wiley-vch.de
The table below illustrates the kind of data that can be obtained from such in situ FTIR experiments, showing the characteristic vibrational frequencies of the involved species.
Table 1: Illustrative FTIR Data for Species in a Catalytic Reduction Reaction
| Compound | Key Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| Nitrobenzene | νₐₛ(NO₂) | ~1520 |
| N-Phenylhydroxylamine | δ(N-O-H) | ~1490 |
Nuclear Magnetic Resonance (NMR) Spectroscopy is another invaluable technique for the in situ monitoring of reactions. Both proton (¹H) and carbon-13 (¹³C) NMR can provide detailed structural information about the species present in a reaction mixture. The quantitative nature of NMR allows for the determination of reaction kinetics by tracking the concentration of different species over time. nih.gov Benchtop NMR spectrometers have made this technique more accessible for real-time reaction monitoring directly in the laboratory setting. bruker.commagritek.com
For reactions involving this compound, ¹H NMR would be particularly useful for monitoring the signals of the aromatic protons and the protons of the -ONH₂ group. Changes in the chemical shifts and coupling constants of these protons can provide insights into the electronic environment of the molecule as it participates in a reaction. The appearance of new signals would indicate the formation of intermediates or products.
Ultraviolet-Visible (UV-Vis) Spectroscopy can be employed to monitor reactions that involve a change in chromophores. This compound and many of its potential reaction products are aromatic and may have distinct UV-Vis absorption spectra. The formation of colored intermediates can be readily detected and quantified using this technique, providing kinetic data for specific reaction steps. researchgate.net
By combining the data from these various in situ spectroscopic methods, a more complete picture of the reaction mechanism can be constructed. The ability to observe the reaction as it happens provides a level of detail that is often not achievable with traditional offline analysis. thermofisher.commpg.de
Applications of O Phenylhydroxylamine in Advanced Organic Synthesis
Role as a Versatile Synthetic Intermediate and Reagent
At its core, O-phenylhydroxylamine functions as a potent source of the aminooxy (-ONH₂) moiety. This functional group is highly nucleophilic, enabling the compound to participate in numerous reactions to form new carbon-nitrogen and nitrogen-oxygen bonds. Its utility is central to the synthesis of a variety of organic molecules, where it can act as a precursor to more complex structures or as a direct participant in key bond-forming reactions. The phenyl group can also be modified, adding another layer of versatility to its synthetic applications.
Strategies for this compound Functionalization
The structure of this compound can be strategically modified to create a diverse range of derivatives tailored for specific synthetic needs. Functionalization can occur at two primary locations: the phenyl ring and the nitrogen atom.
Aromatic Ring Functionalization: Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of substituents (e.g., nitro, halogen, or alkyl groups) onto the phenyl ring. The position of these substituents is directed by the activating or deactivating nature of the aminooxy group.
N-Functionalization: The hydrogen atoms on the nitrogen can be substituted with various alkyl or acyl groups, although this is less common than O-substitution in the broader class of hydroxylamines.
These modifications allow chemists to fine-tune the steric and electronic properties of the reagent, enhancing its reactivity or selectivity in subsequent synthetic steps.
Transformation of Aldehydes to Nitriles
One of the most powerful applications of this compound is in the direct, one-pot conversion of aldehydes to nitriles. This transformation is highly efficient and proceeds under mild conditions, making it a valuable alternative to harsher, traditional methods that often require toxic reagents or high temperatures.
The reaction is typically performed using this compound hydrochloride in buffered aqueous solutions. nih.govnsf.gov This method is particularly well-suited for substrates that are sensitive or water-soluble, such as carbohydrates. nih.govnsf.gov The process involves the initial formation of an oxime intermediate, followed by the elimination of phenol (B47542) to yield the corresponding nitrile. nsf.gov This approach demonstrates broad functional group tolerance, allowing for the conversion of various aliphatic and aromatic aldehydes into nitriles in high yields. nsf.gov
| Aldehyde Substrate | Reaction Time (hours) | Yield (%) |
|---|---|---|
| 4-hydroxy-3-methoxybenzaldehyde | 8 | 99 |
| trans-Cinnamaldehyde | 48 | 63 |
| trans-2-Hexen-1-al | 24 | 58 |
| N-Boc-4-piperidine-acetaldehyde | 72 | 60 |
Synthesis of O-Substituted Hydroxylamines for Further Derivatization
This compound serves as a parent compound for a broader class of O-substituted hydroxylamines, which are themselves important reagents in organic synthesis. rsc.org Methods have been developed for the direct preparation of various O-substituted hydroxylamines from alcohols. organic-chemistry.orgsemanticscholar.org A common strategy involves the O-alkylation of a protected N-hydroxycarbamate with an alcohol derivative (like a mesylate), followed by the removal of the protecting group to release the desired hydroxylamine (B1172632). organic-chemistry.orgsemanticscholar.org These synthetic hydroxylamines, such as O-(diphenylphosphinyl)hydroxylamine (DPPH) and hydroxylamine-O-sulfonic acid (HOSA), are used as powerful electrophilic aminating agents. rsc.org
Utility in Heterocyclic Compound Synthesis (e.g., Nitrones, Isoxazolidines)
This compound and its derivatives are instrumental in the synthesis of important nitrogen- and oxygen-containing heterocyclic compounds.
Nitrones: Hydroxylamines readily condense with aldehydes and ketones to form nitrones. uobaghdad.edu.iqorganic-chemistry.org These reactions are a cornerstone of nitrone synthesis and provide access to a wide variety of these valuable 1,3-dipolar compounds. uobaghdad.edu.iq
Isoxazolidines: The nitrones generated from hydroxylamines are key intermediates in [3+2] cycloaddition reactions with alkenes. This powerful transformation allows for the stereocontrolled synthesis of the five-membered isoxazolidine (B1194047) ring system. nih.gov Isoxazolidines are significant because they are versatile building blocks for many bioactive molecules and natural products. nih.gov
Contributions to Click Chemistry Methodologies (e.g., Oxime Ligation, [3+2] Cycloadditions)
The reactivity of the aminooxy group makes this compound and its derivatives ideal participants in "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility.
Oxime Ligation: This reaction involves the rapid and chemoselective coupling of an aminooxy compound with an aldehyde or ketone to form a stable oxime bond. nih.gov It is a bioorthogonal reaction, meaning it can proceed in complex biological environments without interfering with native biochemical processes. nih.gov While various catalysts can be used to accelerate the reaction, the inherent reactivity of the aminooxy group is central to its success. nih.govnih.gov
[3+2] Cycloadditions: As mentioned previously, the 1,3-dipolar cycloaddition of nitrones (derived from hydroxylamines) with alkenes to form isoxazolidines is another example of a highly efficient, atom-economical reaction that aligns with the principles of click chemistry. nih.gov
Building Block in Complex Molecule Construction
Organic building blocks are fundamental functionalized molecules used for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.comrlancejones.com this compound fits this description perfectly. Its ability to facilitate the formation of key heterocyclic structures, such as isoxazolidines, makes it a valuable tool in the synthesis of complex molecules. nih.gov The isoxazolidine ring, for instance, is a structural motif found in a variety of natural products and serves as a versatile intermediate that can be further transformed into other important functional groups like amino alcohols. nih.gov This utility solidifies the role of this compound as a foundational component in the construction of intricate and biologically relevant compounds.
Organometallic Reactions Involving this compound
This compound, a versatile chemical compound, has garnered attention in the field of advanced organic synthesis for its participation in a variety of organometallic reactions. Its unique electronic and structural properties allow it to function as a crucial reactant and ligand in catalytic cycles involving transition metals such as palladium, rhodium, and nickel. These reactions have proven instrumental in the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds, paving the way for the synthesis of complex molecular architectures. This article will delve into the specific applications of this compound in organometallic reactions, with a focus on its role in palladium, rhodium, and nickel-catalyzed transformations.
Palladium-Catalyzed Reactions
Palladium catalysis stands as a cornerstone of modern organic synthesis, and this compound and its derivatives have emerged as valuable partners in these transformations. A notable application is the palladium-catalyzed N-arylation of hydroxylamines, a powerful method for the preparation of N-aryl hydroxylamines. These products are valuable intermediates in the synthesis of various nitrogen-containing heterocycles.
In a significant advancement, a palladium-catalyzed interannular C–H amination of biaryl amines using O-benzoylhydroxylamines has been reported. rsc.org This reaction provides a direct and efficient route to synthesize 2,2′-diaminobiaryls, which are important structural motifs in many biologically active compounds and functional materials. The reaction proceeds with good functional group tolerance and is amenable to scale-up, highlighting its synthetic utility. rsc.org
While direct applications of this compound in these reactions are still being explored, the successful use of its derivatives underscores the potential of the O-N bond as a reactive handle in palladium-catalyzed cross-coupling reactions. The general transformation can be represented as follows:
General Scheme for Palladium-Catalyzed N-Arylation: Ar-X + H₂N-OR' Ar-NH-OR' + HX
Where Ar-X is an aryl halide or triflate, and H₂N-OR' represents a hydroxylamine derivative.
Further research is focused on expanding the scope of these reactions to include the direct use of this compound, which would offer a more atom-economical approach to the synthesis of N-arylated products.
Rhodium-Catalyzed Reactions
Rhodium catalysts are renowned for their ability to mediate a wide range of organic transformations, including C-H activation and functionalization. While specific examples detailing the direct use of this compound in rhodium-catalyzed reactions are not extensively documented in the reviewed literature, the general principles of rhodium catalysis suggest potential applications. Rhodium catalysts are known to react with various nitrogen-containing compounds, and the nucleophilic nature of the nitrogen atom in this compound makes it a plausible candidate for rhodium-catalyzed amination reactions.
For instance, rhodium-catalyzed C-H amination has been developed for the synthesis of nitrogen-containing heterocycles. These reactions often proceed through a nitrenoid intermediate, which can be generated from various nitrogen sources. The potential for this compound to serve as a precursor to such reactive intermediates under rhodium catalysis is an area of ongoing interest.
The general scheme for a hypothetical rhodium-catalyzed C-H amination involving a nitrogen source is depicted below:
Hypothetical Scheme for Rhodium-Catalyzed C-H Amination: R-H + "N-source" R-NH₂ + byproducts
The development of rhodium catalysts capable of effectively activating the N-O bond of this compound could open new avenues for the direct amination of C-H bonds, providing a valuable tool for the late-stage functionalization of complex molecules.
Nickel-Catalyzed Reactions
Nickel catalysis has gained prominence as a cost-effective and sustainable alternative to palladium catalysis for a variety of cross-coupling reactions. The ability of nickel to participate in single-electron transfer (SET) pathways opens up unique reactivity profiles. While the direct application of this compound in nickel-catalyzed reactions is an emerging area, related transformations provide insights into its potential.
For example, nickel catalysts have been employed in the reduction of nitroaromatics to produce N-phenylhydroxylamines. nih.gov This transformation highlights the interaction of nickel with nitrogen-oxygen bonds. Furthermore, nickel-catalyzed cross-coupling reactions are widely used for the formation of C-N bonds. The nucleophilic character of this compound suggests its potential as a coupling partner in reactions such as the Buchwald-Hartwig amination.
A representative scheme for a nickel-catalyzed amination reaction is shown below:
General Scheme for Nickel-Catalyzed Amination: Ar-X + H₂N-R' Ar-NH-R' + HX
Where Ar-X is an aryl halide or pseudohalide, and H₂N-R' is an amine or its derivative.
The exploration of this compound as a nucleophile in these reactions could provide a novel and efficient method for the synthesis of O-arylhydroxylamines, which are valuable building blocks in medicinal chemistry and materials science. Research in this area is focused on identifying suitable nickel catalyst systems that can effectively mediate the coupling of this compound with various electrophiles.
Computational and Theoretical Investigations of O Phenylhydroxylamine
Quantum Chemical Studies
Quantum chemical studies employ the principles of quantum mechanics to model molecules and their interactions. wikipedia.org These methods are fundamental to calculating the electronic structure and energy of O-phenylhydroxylamine, providing a foundation for understanding its chemical behavior.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density, which is a function of only three spatial coordinates. mdpi.com This approach is often favored for its balance of computational cost and accuracy, making it suitable for a wide range of chemical systems. mdpi.com
For this compound, DFT calculations would be instrumental in optimizing its molecular geometry to find the most stable three-dimensional structure. From this optimized geometry, a wealth of information can be derived, including vibrational frequencies (corresponding to infrared spectra), bond lengths, and bond angles. Furthermore, DFT is used to calculate key electronic properties such as ionization potential, electron affinity, and the distribution of electronic charge across the molecule, which dictates its polarity and intermolecular interactions. Recent studies on related aromatic compounds have utilized DFT to explore reaction mechanisms and predict chemical reactivity with considerable success. researchgate.net
An illustrative application of DFT would be the calculation of bond dissociation energies (BDEs) for the O-N and N-H bonds in this compound to predict its radical scavenging potential, similar to studies performed on its N-phenyl isomer. researchgate.net
Table 1: Illustrative DFT-Calculated Properties of this compound (Note: The following data is hypothetical and serves to illustrate the typical output of DFT calculations.)
| Property | Calculated Value | Units |
| Total Energy | -362.5 | Hartrees |
| Dipole Moment | 2.15 | Debye |
| HOMO Energy | -5.8 | eV |
| LUMO Energy | 0.9 | eV |
| O-N Bond Length | 1.45 | Å |
| N-H Bond Length | 1.01 | Å |
While DFT is powerful, it is fundamentally a single-reference method, which can be a limitation when describing systems with significant electron correlation or near-degenerate electronic states, such as excited states or bond-breaking processes. Multi-Configuration Perturbation Theory (MCPT) offers a more rigorous approach for such cases. These methods start with a multi-configurational self-consistent field (MCSCF) wave function, which provides a better initial description of the molecule's electronic state, and then add corrections based on perturbation theory.
The application of MCPT to this compound would be particularly valuable for studying photochemical reactions, calculating accurate energies of excited states, and investigating complex reaction pathways where the electronic structure changes significantly. For instance, studying the photodissociation of the O-N bond would benefit from a multi-configurational approach to accurately describe the electronic changes as the bond breaks.
Elucidation of Electronic Structures and Properties
The electronic structure of a molecule governs its physical and chemical properties. wikipedia.org Computational methods are essential for visualizing and quantifying aspects of the electronic structure that are not directly accessible through experiment. For this compound, calculations would focus on mapping the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy and shape of the HOMO are related to the molecule's ability to donate electrons, making it a nucleophile. Conversely, the LUMO's energy and shape relate to its ability to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and the energy required for electronic excitation. Analysis of the electron density distribution and the electrostatic potential map would reveal the electron-rich and electron-poor regions of the molecule, highlighting the likely sites for electrophilic and nucleophilic attack.
Prediction of Reactivity and Mechanistic Pathways
A significant application of computational chemistry is the prediction of how a molecule will react and the step-by-step mechanism it will follow. ethz.ch For this compound, theoretical studies can be employed to explore its reactivity in various chemical transformations, such as its reaction with radicals or its potential rearrangement pathways.
By calculating the potential energy surface for a proposed reaction, chemists can identify the transition states—the highest energy points along the reaction coordinate—and the intermediate species. ethz.ch The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. Computational exploration can compare different possible pathways to determine the most likely mechanism. For example, the mechanism of benzofuran (B130515) synthesis from O-arylhydroxylamines involves a proposed condensation-rearrangement-cyclisation sequence, which could be modeled computationally to validate the proposed intermediates and transition states. organic-chemistry.org
Table 2: Hypothetical Activation Energies for Proposed Reactions of this compound (Note: The following data is hypothetical and for illustrative purposes.)
| Reaction Pathway | Computational Method | Activation Energy (kcal/mol) |
| N-O Bond Homolysis | B3LYP/6-31G* | 35.2 |
| Reaction with •OH Radical | MP2/cc-pVTZ | 5.8 |
| researchgate.netresearchgate.net-Sigmatropic Rearrangement | CASSCF(8,8) | 45.1 |
Modeling of Transient Intermediate Species
Many chemical reactions proceed through short-lived, highly reactive species known as transient intermediates. These intermediates are often difficult or impossible to isolate and characterize experimentally. Computational modeling provides an invaluable window into the structure and properties of these fleeting species.
In the context of this compound chemistry, potential transient intermediates could include the phenoxyaminyl radical (C₆H₅ONH•) formed by hydrogen abstraction from the nitrogen, the aminophenoxyl radical (•C₆H₄ONH₂) formed by radical addition to the ring, or ionic species formed during rearrangement reactions. Quantum chemical calculations can determine the optimized geometries, energies, and spectroscopic signatures (e.g., vibrational frequencies, hyperfine coupling constants) of these intermediates. This calculated data can help interpret experimental results from techniques like flash photolysis or electron spin resonance (ESR) spectroscopy, aiding in the definitive identification of the transient species involved in a reaction mechanism. Studies on related phenoxyl radicals have demonstrated the power of DFT in calculating hyperfine coupling constants that correlate well with experimental data. dominican.edu
Advanced Analytical and Spectroscopic Characterization in Research Contexts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of O-phenylhydroxylamine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the connectivity of atoms and the chemical environment of the protons and carbon atoms.
In a typical ¹H NMR spectrum of this compound, the aromatic protons on the phenyl ring typically appear as a complex multiplet in the range of δ 6.7-7.3 ppm. The two protons of the amino group (-ONH₂) often present as a broad singlet around δ 5.96 ppm. The integration of these signals confirms the ratio of aromatic to amino protons, consistent with the C₆H₅ONH₂ structure.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The spectrum will show distinct signals for the carbon atoms of the phenyl ring, with their chemical shifts influenced by the electron-withdrawing effect of the aminooxy group. The carbon atom directly attached to the oxygen (C1) is typically shifted downfield compared to the other aromatic carbons.
In mechanistic studies, NMR is invaluable for monitoring the progress of reactions involving this compound. For instance, in reactions where this compound hydrochloride is used in an aqueous deuterium (B1214612) oxide (D₂O) medium, ¹H NMR can be used to track the consumption of the starting material and the formation of intermediates and products in real-time. This allows for the determination of reaction kinetics and provides evidence for proposed reaction pathways.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Derivatives
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 6.7 - 7.3 | Multiplet | Aromatic Protons (C₆H₅) |
| ¹H | ~5.96 | Singlet | Amino Protons (-NH₂) |
| ¹³C | Varies | - | Aromatic Carbons |
Note: Specific chemical shifts can vary depending on the solvent and whether the compound is in its free base or salt form.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Kinetic and Intermediate Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for studying the kinetics of reactions involving this compound and for detecting the formation of chromophoric intermediates. The phenyl ring and the N-O bond in this compound give rise to characteristic electronic transitions that can be monitored over time.
While specific absorption maxima for this compound are not widely reported in standard literature, aromatic amines and their derivatives typically exhibit strong absorption bands in the UV region. These absorptions are due to π→π* transitions within the benzene (B151609) ring. Any reaction that alters the conjugation or the electronic nature of the chromophore will result in a change in the UV-Vis spectrum, such as a shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity (ε).
This principle is exploited in kinetic studies. By monitoring the change in absorbance at a specific wavelength corresponding to either the reactant or a product, the rate of the reaction can be determined. For example, in oxidation or rearrangement reactions of this compound, the formation of colored or more highly conjugated products can be readily followed by UV-Vis spectroscopy. This technique is particularly useful for studying fast reactions and for determining reaction orders and rate constants. The analysis of spectral changes over time can also help in identifying the presence of transient intermediates that may have distinct absorption spectra from both the reactants and the final products.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is the primary technique for the direct detection and characterization of paramagnetic species, including free radicals. In the context of this compound chemistry, EPR spectroscopy is crucial for investigating reaction mechanisms that may involve single-electron transfer steps and the formation of radical intermediates.
Homolytic cleavage of the N-O or N-H bonds in this compound can lead to the formation of the phenoxyaminyl radical (C₆H₅O-N•H) or other radical species. These radicals, being paramagnetic, can be detected by EPR. The resulting EPR spectrum provides a wealth of information, including the identification of the radical through its characteristic g-value and hyperfine coupling constants. Hyperfine coupling arises from the interaction of the unpaired electron with nearby magnetic nuclei (such as ¹H and ¹⁴N), leading to the splitting of the EPR signal into a multiplet pattern. The analysis of this pattern can confirm the structure of the radical intermediate.
In many cases, the radical intermediates are too short-lived to be detected directly. In such situations, a technique called spin trapping is employed. A "spin trap," typically a nitrone or a nitroso compound, is added to the reaction mixture. This compound reacts with the transient radical to form a more stable nitroxide radical adduct, which can then be readily detected and characterized by EPR. nih.gov The hyperfine coupling constants of the spin adduct provide information about the structure of the original, short-lived radical. This method is invaluable for confirming the involvement of radical pathways in reactions of this compound. mdpi.com
Mass Spectrometry for Reaction Product and Intermediate Identification
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of this compound and for identifying its reaction products and intermediates. nih.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions.
The mass spectrum of a related compound, O-benzylhydroxylamine, shows a molecular ion peak and significant fragmentation, which can provide a model for the expected fragmentation of this compound. nih.gov For this compound, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (109.13 g/mol ).
The fragmentation pattern provides structural information. Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules and the formation of stable ions. For this compound, potential fragmentation could involve cleavage of the O-N bond, leading to a phenoxy radical and an aminyl cation, or vice-versa. The phenyl cation (C₆H₅⁺) at m/z 77 is a common fragment in the mass spectra of many benzene derivatives and would be expected here as well.
In the analysis of reaction mixtures, mass spectrometry, often coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), is used to identify the various products formed. By determining the precise mass of the products, their molecular formulas can be deduced. Tandem mass spectrometry (MS/MS) can be used to fragment specific ions from the mixture, providing further structural details and aiding in the identification of unknown products and reaction intermediates. nih.gov
Future Research Directions and Emerging Areas
Development of Novel O-Phenylhydroxylamine-Based Reagents and Catalysts
Future research is directed towards the design and synthesis of new reagents and catalysts derived from this compound to expand its synthetic utility. A primary focus is the creation of more efficient and selective catalysts for various organic transformations. For instance, research into N-substituted O-phenylhydroxylamines is expected to yield catalysts with tailored steric and electronic properties, enabling precise control over reaction outcomes.
The development of chiral this compound derivatives as ligands for asymmetric catalysis is a particularly promising avenue. These new catalysts could be instrumental in the enantioselective synthesis of complex molecules, a critical need in the pharmaceutical and agrochemical industries. Furthermore, the immobilization of this compound-based catalysts on solid supports is being explored to facilitate catalyst recovery and recycling, aligning with the principles of sustainable chemistry.
Another area of development is the use of this compound derivatives as precursors for generating reactive intermediates in situ. For example, their oxidation can produce nitrosobenzene (B162901) and related species, which are valuable reagents in various cycloaddition and C-H activation reactions. Research in this area will likely focus on developing milder and more selective oxidation methods to control the generation and reactivity of these transient species.
Exploration of Unconventional Reaction Media and Conditions
To enhance the sustainability of chemical processes involving this compound, researchers are investigating the use of environmentally benign reaction media. Traditional organic solvents are often volatile, flammable, and toxic, prompting a shift towards greener alternatives.
Key Unconventional Media Being Explored:
| Reaction Medium | Advantages | Potential Applications with this compound |
| Water | Non-toxic, non-flammable, inexpensive, readily available. | Selective reduction of nitroaromatics to O-phenylhydroxylamines. wvu.edu |
| Ionic Liquids (ILs) | Low volatility, high thermal stability, tunable properties. | Can act as both solvent and catalyst, enhancing reaction rates and selectivity. |
| Deep Eutectic Solvents (DES) | Biodegradable, low cost, easy to prepare. | Offer a greener alternative to traditional organic solvents for various transformations. |
| Supercritical Fluids (e.g., scCO₂) | Non-toxic, easily removable, tunable solvent properties. | Can facilitate reactions and product separation in a single step. |
The use of microwave irradiation and photochemical methods in conjunction with these green solvents is also a significant area of future research. Microwave-assisted synthesis can dramatically reduce reaction times and improve yields, while photochemistry offers novel reaction pathways that are often inaccessible under thermal conditions. The selective photo-induced reduction of nitroaromatics to N-phenylhydroxylamine is a notable example of the potential of these technologies.
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of this compound chemistry with continuous flow technologies and automated synthesis platforms represents a major step towards more efficient, safer, and scalable chemical production. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates.
The selective synthesis of this compound derivatives, which can be challenging due to their potential instability, is particularly well-suited for flow chemistry. youtube.com The short residence times and rapid mixing in microreactors can minimize the formation of byproducts and improve the yield of the desired product. youtube.com Researchers are actively developing continuous-flow processes for the hydrogenation of nitroarenes to N-arylhydroxylamines, a key synthetic route to this class of compounds. semanticscholar.org
Furthermore, the combination of flow chemistry with real-time reaction monitoring and automated optimization algorithms, such as Bayesian optimization, is enabling the rapid identification of optimal reaction conditions. youtube.com This approach not only accelerates process development but also allows for the synthesis of unstable compounds that would be difficult to prepare using conventional batch methods. youtube.com
Advanced Mechanistic Insights through Ultrafast Spectroscopy
A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of more efficient and selective synthetic methods. Ultrafast spectroscopy techniques, which can probe chemical processes on femtosecond to picosecond timescales, are poised to provide unprecedented insights into the transient intermediates and transition states that govern these reactions.
Techniques such as transient absorption spectroscopy can be employed to directly observe the formation and decay of short-lived species, providing critical information about reaction pathways. edinst.comnih.gov By exciting a sample with a laser pulse (pump) and monitoring the subsequent changes in absorbance with a time-delayed probe pulse, researchers can map the temporal evolution of reactive intermediates.
Potential Applications of Ultrafast Spectroscopy in this compound Chemistry:
| Ultrafast Technique | Information Gained | Relevance to this compound |
| Transient Absorption Spectroscopy | Dynamics of excited states and reaction intermediates. | Elucidating the mechanisms of photochemical reactions and oxidation-reduction processes. |
| Time-Resolved Infrared (TRIR) Spectroscopy | Structural evolution of molecules during a reaction. | Tracking changes in bonding and molecular geometry of transient species. |
| Femtosecond Stimulated Raman Spectroscopy (FSRS) | Vibrational spectra of short-lived intermediates. | Providing detailed structural information on fleeting reaction intermediates. |
While direct ultrafast spectroscopic studies on this compound are still emerging, the application of these powerful techniques is expected to unravel complex reaction mechanisms, such as the Bamberger rearrangement and the oxidation to nitrosobenzene, leading to the development of more controlled and efficient synthetic protocols.
Synergistic Approaches in Sustainable Chemical Synthesis
Future research will increasingly focus on integrating this compound chemistry into synergistic, sustainable synthetic strategies. This involves combining multiple green chemistry principles to create processes that are not only environmentally friendly but also economically viable.
One promising approach is the use of biocatalysis in conjunction with this compound. Enzymes can offer high selectivity and operate under mild conditions, reducing the need for harsh reagents and protecting groups. The development of enzymatic methods for the synthesis and transformation of this compound derivatives is an active area of research.
Ultimately, the future of this compound chemistry lies in the holistic application of green chemistry principles, from the use of renewable feedstocks and energy-efficient processes to the design of recyclable catalysts and the minimization of waste. These synergistic approaches will be essential for realizing the full potential of this versatile compound in a sustainable manner.
Q & A
Q. What advanced statistical methods are appropriate for analyzing structure-activity relationships in this compound derivatives?
- Methodological Answer : Apply Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP and molar refractivity. Machine learning algorithms (e.g., random forests) predict bioactivity, while partial least squares regression correlates spectral data with functional outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
